molecular formula C6H5ClN4 B13091371 7-Chloroimidazo[1,2-b]pyridazin-3-amine

7-Chloroimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13091371
M. Wt: 168.58 g/mol
InChI Key: ZDSIUUKJDBKGHG-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles in the presence of a base. For instance, the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an appropriate halogenated compound can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and optimization of reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. For example, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

7-chloroimidazo[1,2-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSIUUKJDBKGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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